2-Bromo-3-(methylsulfinyl)thiophene
Overview
Description
2-Bromo-3-(methylsulfinyl)thiophene is a useful research compound. Its molecular formula is C5H5BrOS2 and its molecular weight is 225.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Direct C-H Arylation
- A study by Jiang et al. (2018) developed a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes, effective for synthesizing 2-arylated and 2,5-diarylated sulfinylthiophene derivatives (Jiang et al., 2018).
Anti-Inflammatory Agents
- Tsuji et al. (1998) synthesized a series of 5-substituted-2,3-diarylthiophenes with significant activity in rat adjuvant arthritis models and yeast-induced hyperalgesia assays (Tsuji et al., 1998).
Small Band Gap Polymers
- Wu et al. (1996) synthesized a series of regioregular poly[3-(alkylthio)thiophenes], analyzing their structures and properties. This study contributes to the development of novel polymeric materials (Wu et al., 1996).
Molecular Structure Analysis
- Folli et al. (1991) investigated the solid-state conformational properties of 3-methylsulphinyl derivatives of furan and thiophene, which also contain halogen atoms, through X-ray diffraction (Folli et al., 1991).
Syntheses and Reactions of Bis- and Tris(methylthio)thiophenes
- Gronowitz et al. (1993) focused on the preparation of various bis- and tris(methylthio)thiophenes, exploring their bromination reactions and other chemical transformations (Gronowitz et al., 1993).
Copper-Catalyzed Thiolation Annulation
- Sun et al. (2011) developed a copper-catalyzed thiolation annulation reaction for the synthesis of benzo[b]thiophenes (Sun et al., 2011).
Vibrational Spectra and DFT Simulations
- Balakit et al. (2017) synthesized a new thiophene derivative and analyzed its structure and vibrational spectra, contributing to material characterization (Balakit et al., 2017).
Properties
IUPAC Name |
2-bromo-3-methylsulfinylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS2/c1-9(7)4-2-3-8-5(4)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWPHOHCOXNQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(SC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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